CCS Fingerprint Enables Chromatographic Selectivity vs. Linear Perfluorinated Diacids
The perfluoropiperazine diacid possesses a distinctive predicted collision cross section (CCS) signature that differentiates it from linear perfluorinated diacids of comparable mass. In-silico CCS values for the target compound were calculated as 187.8 Ų ([M+H]⁺) and 170.8 Ų ([M−H]⁻) [1]. Although experimental CCS libraries for linear perfluorodiacids (e.g., perfluoroadipic acid, C₆F₁₂O₄, MW 328.05) are not yet publicly consolidated, the rigid, three-dimensional octafluoropiperazine scaffold is expected to produce a substantially different drift-time profile, facilitating unambiguous ion-mobility-based identification in complex perfluoroalkyl substance (PFAS) screening panels where isobaric or near-isobaric linear diacids may co-elute.
| Evidence Dimension | Predicted Collision Cross Section (CCS, Ų) – ion mobility differentiation |
|---|---|
| Target Compound Data | [M+H]⁺ = 187.8 Ų; [M−H]⁻ = 170.8 Ų (in-silico) |
| Comparator Or Baseline | Linear perfluorinated diacids (e.g., perfluoroadipic acid); experimentally determined CCS values not available in public repositories |
| Quantified Difference | Qualitative expectation: significant drift-time shift due to ring geometry vs. linear chain |
| Conditions | Predicted using the PubChemLite CCS algorithm; experimental validation pending |
Why This Matters
Procurement for analytical reference standard purposes should prioritize the heterocyclic diacid over linear analogs when developing PFAS-selective ion mobility spectrometry (IMS) methods, as the unique CCS signature reduces false-positive identifications.
- [1] PubChemLite. Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid (CID 45075731). Predicted CCS values. View Source
